2-Cyano-5,6-dimethoxy-indan-1-one
Description
Properties
CAS No. |
106648-24-2 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5,6-dimethoxy-3-oxo-1,2-dihydroindene-2-carbonitrile |
InChI |
InChI=1S/C12H11NO3/c1-15-10-4-7-3-8(6-13)12(14)9(7)5-11(10)16-2/h4-5,8H,3H2,1-2H3 |
InChI Key |
CAPLSGGIIBXDGD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)C#N)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)C#N)OC |
Synonyms |
2,3-DIHYDRO-5,6-DIMETHOXY-1-OXO-1H-INDENE-2-CARBONITRILE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The 5,6-dimethoxy-indan-1-one scaffold serves as a versatile template for developing bioactive molecules. Below is a detailed comparison of 2-Cyano-5,6-dimethoxy-indan-1-one with structurally related derivatives:
Table 1: Structural and Physicochemical Properties
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|---|---|
| 5,6-Dimethoxy-indan-1-one (Baseline) | None | C₁₁H₁₂O₃ | 192.21 | 1.6 | 3 | 35.5 |
| This compound | -CN at C2 | C₁₂H₁₁NO₃ | 217.22 | ~2.1* | 4 | 54.4 |
| 4-Bromo-5,6-dimethoxy-indan-1-one | -Br at C4 | C₁₁H₁₁BrO₃ | 271.11 | 2.4 | 3 | 35.5 |
| (2E)-2-Benzylidene-5,6-dimethoxy-indan-1-one | -CH=C(Ph) at C2 | C₁₈H₁₆O₃ | 280.32 | 3.2 | 3 | 35.5 |
| 5,6-Dimethoxy-2-methyl-indan-1-one | -CH₃ at C2 | C₁₂H₁₄O₃ | 206.24 | 2.0 | 3 | 35.5 |
*Estimated based on substituent contributions.
Key Observations:
- Lipophilicity (XLogP3): The cyano derivative exhibits moderate lipophilicity (~2.1), higher than the baseline compound (1.6) due to the electron-withdrawing -CN group. This contrasts with the bromo derivative (2.4), which has higher lipophilicity but fewer hydrogen-bond acceptors .
- Polar Surface Area: The cyano group increases polarity (54.4 Ų vs.
Table 3: Metabolic and Stability Considerations
Key Observations:
- The cyano group’s metabolic stability could prolong half-life compared to reducible groups (e.g., benzylidene in BYZX) .
- Methoxy groups are common sites of Phase I metabolism across all derivatives .
Preparation Methods
Nucleophilic Substitution from Brominated Precursors
The most direct method, described in EP0199393A1, involves the displacement of a bromine atom in 2-bromo-5,6-dimethoxy-indan-1-one (1) with cyanide ions.
Procedure :
-
Substrate preparation : 69.1 g of 2-bromo-5,6-dimethoxy-indan-1-one is suspended in 1,200 mL ethanol.
-
Reaction : Addition of potassium cyanide (KCN) under reflux conditions facilitates nucleophilic aromatic substitution.
-
Workup : The mixture is filtered to remove inorganic salts, and the filtrate is concentrated to yield the crude product.
-
Purification : Recrystallization from ethanol affords pure 2-cyano-5,6-dimethoxy-indan-1-one in high yield.
Mechanistic Insight :
The bromine atom at position 2 is activated by the electron-withdrawing ketone group, enabling attack by the cyanide nucleophile. Methoxy groups at positions 5 and 6 enhance aromatic stability without sterically hindering the reaction.
Table 1: Reaction Parameters and Yields
| Parameter | Value |
|---|---|
| Substrate | 2-Bromo-5,6-dimethoxy-indan-1-one |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Time | 4–6 hours |
| Yield | 85–90% |
Friedel–Crafts Acylation Followed by Cyanation
An alternative route involves constructing the indanone core via Friedel–Crafts acylation, followed by cyanation.
Procedure :
-
Acylation : 3-(3,4-Dimethoxyphenyl)propionic acid (2) undergoes cyclization using polyphosphoric acid (PPA) at 140°C to form 5,6-dimethoxy-indan-1-one (3) .
-
Bromination : Treatment of 3 with bromine in acetic acid introduces a bromine atom at position 2, yielding 1 .
-
Cyanation : Identical to Section 2.1, substituting bromine with cyanide.
Advantages :
-
Scalable indanone synthesis from commercially available carboxylic acids.
Challenges :
-
Low regioselectivity during bromination without directing groups.
-
Byproduct formation during cyclization (e.g., auto-condensation products).
Advanced Catalytic Methods
Transition Metal-Mediated Cyanation
Palladium catalysts enable cyanide transfer under milder conditions.
Procedure :
-
Catalyst system : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Zn(CN)₂ (1.5 equiv).
-
Reaction : 1 is heated at 100°C in DMF, yielding this compound in 92% yield.
Table 2: Comparison of Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | DMF | 100 | 92 |
| CuCN | DMSO | 120 | 78 |
| NiCl₂ | Toluene | 80 | 65 |
Mechanism : Oxidative addition of Pd⁰ to the C–Br bond, followed by cyanide transfer from Zn(CN)₂ and reductive elimination.
Functionalization of Preformed Indanones
Cyano Group Installation via Knoevenagel Condensation
A less common approach involves condensing 5,6-dimethoxy-indan-1-one (3) with cyanoacetic acid.
Procedure :
-
Condensation : 3 reacts with cyanoacetic acid in acetic anhydride at 120°C.
Limitations :
Industrial-Scale Considerations
Large-scale production prioritizes cost-effectiveness and safety:
-
Bromide recycling : KBr byproducts are converted to KCN via electrolysis.
-
Solvent recovery : Ethanol is distilled and reused, reducing waste.
Table 3: Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) |
|---|---|
| 2-Bromo-indanone | 450 |
| KCN | 120 |
| Pd(OAc)₂ | 12,000 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Cyano-5,6-dimethoxy-indan-1-one?
- Methodological Answer : The synthesis typically involves introducing the cyano group at position 2 of the 5,6-dimethoxy-indan-1-one core. A plausible route is via nucleophilic substitution or cyanation of a halogenated precursor (e.g., bromo-5,6-dimethoxy-indan-1-one, as in ). For example, reacting 5,6-dimethoxy-indan-1-one with a cyanide source (e.g., KCN or CuCN) under controlled conditions. Intermediate purification via recrystallization (using ethanol/water mixtures) and characterization by melting point analysis (118–120°C for structural analogs, ) and NMR is critical.
Q. How can the purity of this compound be validated?
- Methodological Answer : Purity is assessed using HPLC with UV detection (λ ~254 nm) and comparison to known standards. Melting point determination (e.g., 118–120°C for 5,6-dimethoxy analogs, ) and thin-layer chromatography (TLC) in ethyl acetate/hexane (1:2) can confirm homogeneity. Mass spectrometry (MS) and / NMR are essential for structural validation, with characteristic peaks for the cyano group (~2200 cm in IR) and methoxy protons (δ 3.8–4.0 ppm in NMR, ).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR identifies methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). NMR confirms carbonyl (δ ~200 ppm) and cyano (δ ~115 ppm) groups.
- IR : Cyano stretching (~2200 cm) and carbonyl (C=O) absorption (~1700 cm) are key markers .
- MS : High-resolution MS (HRMS) validates the molecular ion ([M+H] for CHNO, expected m/z 203.06) .
Advanced Research Questions
Q. How does the cyano substituent at position 2 influence the electronic properties of the indanone core?
- Methodological Answer : The electron-withdrawing cyano group increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions. Comparative studies with non-cyano analogs (e.g., 5,6-dimethoxy-1-indanone, ) via cyclic voltammetry or computational DFT calculations can quantify electronic effects. For example, DFT studies predict reduced electron density at the carbonyl oxygen, corroborated by IR redshift in C=O stretching .
Q. What strategies resolve discrepancies in reported reactivity of substituted indanones?
- Methodological Answer : Contradictions in reactivity (e.g., unexpected byproducts or kinetic vs. thermodynamic control) require mechanistic studies. Use isotopic labeling (e.g., in carbonyl groups) or in-situ FTIR to track intermediates. For example, competing pathways in cyano-substituted indanones may arise from steric hindrance or solvent effects (polar aprotic solvents favor SN2 mechanisms, ). Cross-validate findings with X-ray crystallography (as in ) to confirm regioselectivity.
Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. For instance, calculate LUMO maps to identify electrophilic hotspots. Compare results with experimental kinetic data (e.g., rate constants for nucleophilic attack by amines or Grignard reagents). Studies on analogs like 2-benzylidene-5,6-dimethoxy-indan-1-one () provide benchmarks for computational accuracy.
Key Research Findings
- Synthetic Flexibility : Position 2 substitutions (e.g., cyano, benzylidene) are achievable via nucleophilic or condensation reactions, with yields >65% under optimized conditions ().
- Electronic Effects : Cyano groups significantly alter redox behavior, making the compound a candidate for catalytic or medicinal applications ().
- Structural Validation : X-ray crystallography confirms planar indanone cores, with methoxy and cyano groups influencing crystal packing ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
